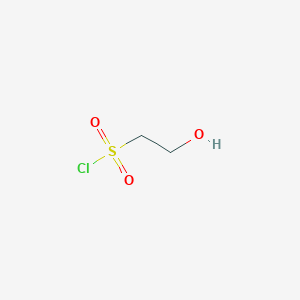
Phosphine oxide, (4-methoxyphenyl)diphenyl-
Descripción general
Descripción
Phosphine oxide, (4-methoxyphenyl)diphenyl- is an organophosphorus compound with the molecular formula C19H17OP It is characterized by the presence of a phosphine oxide group attached to a 4-methoxyphenyl and two phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphine oxide, (4-methoxyphenyl)diphenyl- can be synthesized through several methods. One common approach involves the oxidation of the corresponding phosphine, (4-methoxyphenyl)diphenylphosphine, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction typically proceeds under mild conditions, often at room temperature, to yield the desired phosphine oxide .
Industrial Production Methods
Industrial production of phosphine oxides generally follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
Phosphine oxide, (4-methoxyphenyl)diphenyl- undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state phosphorus compounds.
Reduction: Reduction of the phosphine oxide can regenerate the corresponding phosphine.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Borane-dimethylsulfide complex, lithium aluminum hydride.
Nucleophiles: Halides, alkoxides, and amines.
Major Products Formed
Oxidation: Higher oxidation state phosphorus compounds.
Reduction: (4-methoxyphenyl)diphenylphosphine.
Substitution: Various substituted phosphine oxides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Phosphine oxide, (4-methoxyphenyl)diphenyl- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential role in biological systems and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of advanced materials, such as flame retardants and polymer additives.
Mecanismo De Acción
The mechanism of action of phosphine oxide, (4-methoxyphenyl)diphenyl- involves its interaction with molecular targets such as enzymes and receptors. The phosphine oxide group can act as a Lewis base, coordinating to metal centers in enzymes and altering their activity. Additionally, the compound can participate in redox reactions, influencing cellular redox states and signaling pathways .
Comparación Con Compuestos Similares
Phosphine oxide, (4-methoxyphenyl)diphenyl- can be compared with other similar compounds such as:
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide: Similar in structure but with different substituents, leading to variations in reactivity and applications.
Tris(4-methoxyphenyl)phosphine: Contains three 4-methoxyphenyl groups, offering different steric and electronic properties.
(4-Methoxyphenyl)diphenylphosphine: The precursor to the phosphine oxide, with different chemical properties due to the absence of the oxide group.
Propiedades
IUPAC Name |
1-diphenylphosphoryl-4-methoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17O2P/c1-21-16-12-14-19(15-13-16)22(20,17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPSVIAXZXYZLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17O2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50441207 | |
| Record name | Phosphine oxide, (4-methoxyphenyl)diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
795-44-8 | |
| Record name | Phosphine oxide, (4-methoxyphenyl)diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9,9'-Spirobi[fluorene]-2-carbonitrile](/img/structure/B3057261.png)







![1-Chloro-4-[1,2,2-tris(4-chlorophenyl)ethenyl]benzene](/img/structure/B3057273.png)



![diethyl{[(4-nitrophenyl)amino]methylene}malonate](/img/structure/B3057281.png)

